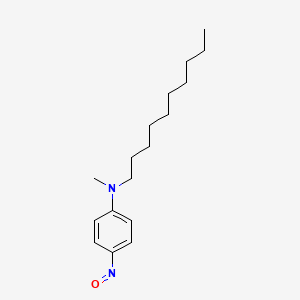
N-Decyl-N-methyl-4-nitrosoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N-methyl-4-nitrosoaniline: is an organic compound characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-methyl-4-nitrosoaniline typically involves the nitrosation of N-Decyl-N-methylaniline. This process can be carried out using nitrosating agents such as tert-butyl nitrite under solvent-free conditions . The reaction is generally conducted at room temperature, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Decyl-N-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Decyl-N-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of dyes, antioxidants, and polymer stabilizers.
Mechanism of Action
The mechanism of action of N-Decyl-N-methyl-4-nitrosoaniline involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic aromatic substitution .
Comparison with Similar Compounds
- N-Methyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitrosoaniline
- N-Ethyl-4-nitrosoaniline
Comparison: N-Decyl-N-methyl-4-nitrosoaniline is unique due to the presence of a decyl group, which imparts distinct hydrophobic properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents.
Properties
CAS No. |
185221-74-3 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-decyl-N-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-6-7-8-9-10-15-19(2)17-13-11-16(18-20)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
LPPYHYDVDGKEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















